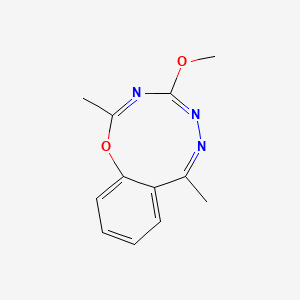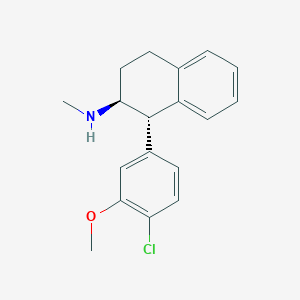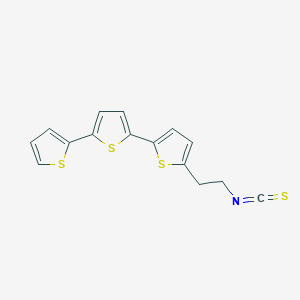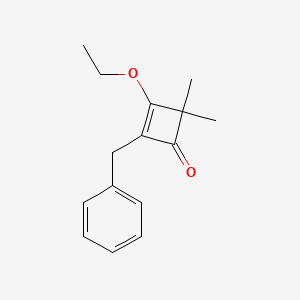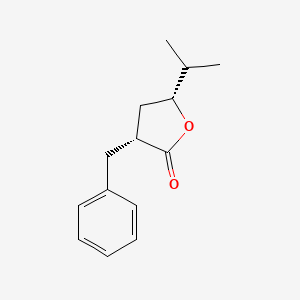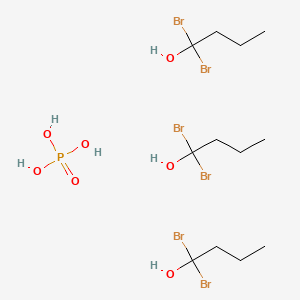
1,1-Dibromobutan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromobutan-1-ol;phosphoric acid is a compound that combines the properties of both 1,1-dibromobutan-1-ol and phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,1-dibromobutan-1-ol typically involves the bromination of butan-1-ol. This can be achieved by reacting butan-1-ol with bromine in the presence of a catalyst or under specific conditions that promote the formation of the dibromo compound . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
For the preparation of functionalized 1,1-dibromoalkenyl phosphates, a protocol has been developed that involves the generation of enolates from α,α-dibromoketones followed by a reaction with dialkyl chlorophosphates . This method tolerates various functional groups, including ester, ketone, and nitrile, and generally provides high yields.
Industrial Production Methods
Industrial production of 1,1-dibromobutan-1-ol;phosphoric acid may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromobutan-1-ol;phosphoric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or non-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
1,1-Dibromobutan-1-ol;phosphoric acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Medicinal Chemistry: Researchers explore its potential as a precursor for the development of pharmaceuticals.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dibromobutan-1-ol;phosphoric acid involves its interaction with molecular targets and pathways in chemical reactions. The bromine atoms in the compound can participate in electrophilic addition and substitution reactions, while the phosphoric acid moiety can act as a catalyst or reactant in various chemical processes. The exact mechanism depends on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromoethane: A simpler dibromo compound with similar reactivity.
1,1-Dibromopropane: Another dibromo compound with a slightly different carbon chain length.
1,1-Dibromo-2-methylpropane: A branched dibromo compound with different steric properties.
Uniqueness
1,1-Dibromobutan-1-ol;phosphoric acid is unique due to its combination of bromine and phosphoric acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler dibromo compounds. Its ability to act as both a reactant and a catalyst in various processes makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
244259-61-8 |
|---|---|
Molecular Formula |
C12H27Br6O7P |
Molecular Weight |
793.7 g/mol |
IUPAC Name |
1,1-dibromobutan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C4H8Br2O.H3O4P/c3*1-2-3-4(5,6)7;1-5(2,3)4/h3*7H,2-3H2,1H3;(H3,1,2,3,4) |
InChI Key |
YLHCHTVLJHFDCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(O)(Br)Br.CCCC(O)(Br)Br.CCCC(O)(Br)Br.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


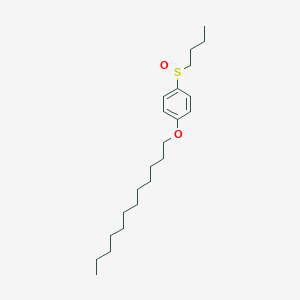

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
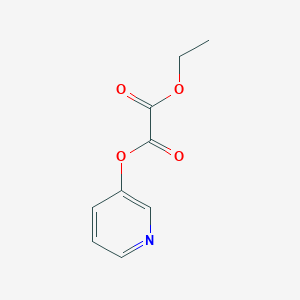
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)

